3-(3-methoxyphenyl)-1-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-(3-methoxyphenyl)-1-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The presence of multiple heterocyclic rings in this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
It’s known that triazole compounds can interact with various enzymes and receptors, leading to a range of biological activities .
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Compounds with a triazole nucleus have been found to exhibit a variety of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Preparation Methods
The synthesis of 3-(3-methoxyphenyl)-1-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide involves multiple steps, starting with the preparation of the core heterocyclic structures. One common synthetic route involves the cyclocondensation of a hydrazino functional group with acetylacetone to form the pyrazole ring The final step involves the coupling of the pyrrolidin-3-yl group to the pyrazole ring under specific reaction conditions, such as the use of triethylamine in dichloromethane .
Chemical Reactions Analysis
3-(3-methoxyphenyl)-1-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hypochlorite for oxidation and hydrazine for cyclocondensation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with sodium hypochlorite can lead to the formation of triazolopyridine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development. In biology, it is used to study enzyme inhibition and receptor binding, providing insights into cellular processes and disease mechanisms . In industry, it is used as a synthetic intermediate in the production of other complex organic compounds .
Comparison with Similar Compounds
Similar compounds to 3-(3-methoxyphenyl)-1-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide include other triazole and pyrazole derivatives, such as fluconazole and voriconazole . These compounds share similar heterocyclic structures but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which enhances its potential for diverse biological interactions and applications .
Properties
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8O2/c1-27-18(11-17(25-27)14-4-3-5-16(10-14)31-2)21(30)23-15-8-9-28(12-15)20-7-6-19-24-22-13-29(19)26-20/h3-7,10-11,13,15H,8-9,12H2,1-2H3,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYRVZVKIODDQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3CCN(C3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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